Cas no 1806969-70-9 (Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate)

メチル2-ブロモ-3-クロロ-4-(ジフルオロメチル)ピリジン-5-カルボキシレートは、高度に官能基化されたピリジン誘導体であり、有機合成や医農薬中間体として重要な化合物です。臭素とクロロ基の多重ハロゲン化により選択的反応性を有し、ジフルオロメチル基の導入により脂溶性の調整が可能です。エステル部位は加水分解やアミド化などの派生反応に適しており、複雑な分子骨格構築のための多用途なビルディングブロックとして利用されます。特に創薬化学分野では、活性化合物の構造最適化段階において、分子多様性拡張に貢献する優れた中間体です。結晶性が良好なため精製が容易で、安定性にも優れることが特長です。

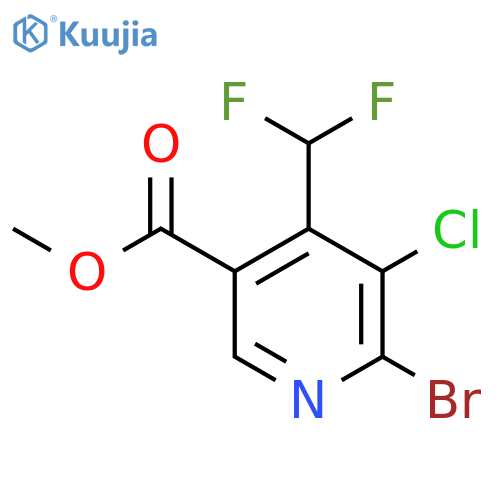

1806969-70-9 structure

商品名:Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate

CAS番号:1806969-70-9

MF:C8H5BrClF2NO2

メガワット:300.484607458115

CID:4859030

Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate

-

- インチ: 1S/C8H5BrClF2NO2/c1-15-8(14)3-2-13-6(9)5(10)4(3)7(11)12/h2,7H,1H3

- InChIKey: RFHPGFGTOXHOPC-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(C(F)F)=C(C(=O)OC)C=N1)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 245

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 39.2

Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029062573-500mg |

Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate |

1806969-70-9 | 97% | 500mg |

$1,662.60 | 2022-03-31 | |

| Alichem | A029062573-250mg |

Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate |

1806969-70-9 | 97% | 250mg |

$960.00 | 2022-03-31 | |

| Alichem | A029062573-1g |

Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate |

1806969-70-9 | 97% | 1g |

$3,099.20 | 2022-03-31 |

Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

1806969-70-9 (Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate) 関連製品

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬